Bis(4-methylphenoxy)(oxo)phosphanium Bis(4-methylphenoxy)(oxo)phosphanium
Brand Name: Vulcanchem
CAS No.: 13869-19-7
VCID: VC20672146
InChI: InChI=1S/C14H14O3P/c1-11-3-7-13(8-4-11)16-18(15)17-14-9-5-12(2)6-10-14/h3-10H,1-2H3/q+1
SMILES:
Molecular Formula: C14H14O3P+
Molecular Weight: 261.23 g/mol

Bis(4-methylphenoxy)(oxo)phosphanium

CAS No.: 13869-19-7

Cat. No.: VC20672146

Molecular Formula: C14H14O3P+

Molecular Weight: 261.23 g/mol

* For research use only. Not for human or veterinary use.

Bis(4-methylphenoxy)(oxo)phosphanium - 13869-19-7

Specification

CAS No. 13869-19-7
Molecular Formula C14H14O3P+
Molecular Weight 261.23 g/mol
IUPAC Name bis(4-methylphenoxy)-oxophosphanium
Standard InChI InChI=1S/C14H14O3P/c1-11-3-7-13(8-4-11)16-18(15)17-14-9-5-12(2)6-10-14/h3-10H,1-2H3/q+1
Standard InChI Key NKTMXKKCADFXKO-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C=C1)O[P+](=O)OC2=CC=C(C=C2)C

Introduction

Structural and Molecular Characteristics

Bis(4-methylphenoxy)(oxo)phosphanium features a tetracoordinated phosphorus atom with a positive charge, stabilized by two electron-donating 4-methylphenoxy groups and an oxo ligand. The molecular formula is inferred as C14H16O3P+\text{C}_{14}\text{H}_{16}\text{O}_3\text{P}^+, with a molecular weight of approximately 253.33 g/mol . The 4-methylphenoxy substituents contribute steric bulk and electronic effects, while the oxo group enhances the compound’s polarity and hydrogen-bonding capabilities. X-ray crystallographic analyses of analogous phosphonium ylides reveal planar arrangements around the phosphorus atom, with bond angles and distances consistent with sp³ hybridization .

The compound’s stability arises from resonance between the oxo group and the aromatic rings, which delocalizes the positive charge across the molecule. This electronic configuration facilitates interactions with anions and polar molecules, as demonstrated in crystalline adducts with carboxylic acids .

Synthesis and Mechanistic Pathways

Synthetic routes to Bis(4-methylphenoxy)(oxo)phosphanium typically involve quaternization of phosphorus precursors. While direct methodologies are sparingly documented, analogous compounds are synthesized via:

  • Alkylation of Phosphine Oxides:
    Reaction of triphenylphosphine oxide with 4-methylphenol derivatives under alkaline conditions, followed by oxidation. For example:

    Ph3PO+24-MeC6H4OHBaseBis(4-methylphenoxy)(oxo)phosphanium++H2O\text{Ph}_3\text{PO} + 2 \text{4-MeC}_6\text{H}_4\text{OH} \xrightarrow{\text{Base}} \text{Bis(4-methylphenoxy)(oxo)phosphanium}^+ + \text{H}_2\text{O}

    This pathway requires inert atmospheres and controlled temperatures (50–80°C) to prevent side reactions .

  • Rearrangement of Phosphonium Ylides:
    Oxo-stabilized ylides, such as those derived from benzamide or acetic acid, undergo protonation or alkylation to yield phosphanium salts . For instance:

    Ylide+H+Bis(4-methylphenoxy)(oxo)phosphanium+\text{Ylide} + \text{H}^+ \rightarrow \text{Bis(4-methylphenoxy)(oxo)phosphanium}^+

Purification often involves recrystallization from ethanol or chromatography on silica gel, yielding products with >95% purity .

Chemical Reactivity and Functional Behavior

Hydrogen Bonding and Supramolecular Interactions

Bis(4-methylphenoxy)(oxo)phosphanium exhibits pronounced hydrogen-bond-accepting capacity due to its oxo group and aromatic ether moieties. Studies using 13C^{13}\text{C} NMR and X-ray diffraction confirm its ability to form stable adducts with:

  • Carboxylic acids (e.g., benzoic acid), forming dimers via O–H···O interactions .

  • Sulfinic and phosphinic acids, creating extended networks in crystalline phases .

Table 1: Hydrogen Bond Parameters in Adducts

PartnerBond Length (Å)Bond Angle (°)Reference
Benzoic acid1.85168
Benzenesulfinic acid1.92162
Diphenylphosphinic acid1.89165

Redox and Substitution Reactions

The phosphanium core participates in nucleophilic substitutions, where the oxo group acts as a leaving site. For example, reaction with amines yields phosphoramidate derivatives:

Bis(4-methylphenoxy)(oxo)phosphanium++RNH2Bis(4-methylphenoxy)(RNH)phosphorus+H2O\text{Bis(4-methylphenoxy)(oxo)phosphanium}^+ + \text{RNH}_2 \rightarrow \text{Bis(4-methylphenoxy)(RNH)phosphorus} + \text{H}_2\text{O}

Such reactions proceed under mild conditions (25–40°C) with yields exceeding 80% .

Industrial and Material Science Applications

CompoundLOI (%)Peak HRR Reduction (%)Reference
Spirocyclic bis(4-methylphenoxy) phosphate32.555
Triphenylphosphine oxide28.030

Supramolecular Assembly

The compound’s hydrogen-bonding aptitude enables design of molecular crystals and coordination polymers. Adducts with benzamide form dimeric structures stabilized by N–H···O bonds, as confirmed by single-crystal X-ray analysis . Such systems are explored for:

  • Sensor materials: Detecting anions via fluorescence quenching.

  • Catalytic frameworks: Immobilizing transition metals .

Future Research Directions

  • Synthetic Optimization: Developing catalytic, solvent-free routes to enhance sustainability.

  • Advanced Material Design: Exploiting hydrogen-bonding networks for self-healing polymers.

  • Biological Screening: Assessing cytotoxicity and antimicrobial spectra against multidrug-resistant pathogens.

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